molecular formula C14H20O4 B2595270 Ethyl 4-(diethoxymethyl)benzoate CAS No. 35848-99-8

Ethyl 4-(diethoxymethyl)benzoate

Cat. No.: B2595270
CAS No.: 35848-99-8
M. Wt: 252.31
InChI Key: CSACGQJQSNSDGQ-UHFFFAOYSA-N
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Description

Ethyl 4-(diethoxymethyl)benzoate is an organic compound with the molecular formula C14H20O4. It is an ester derivative of benzoic acid, characterized by the presence of an ethyl group and a diethoxymethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(diethoxymethyl)benzoate can be synthesized through the esterification of 4-(diethoxymethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethoxymethyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 4-(diethoxymethyl)benzoic acid and ethanol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as nitric acid, bromine, or sulfuric acid under controlled temperatures.

Major Products Formed

    Hydrolysis: 4-(diethoxymethyl)benzoic acid and ethanol.

    Reduction: 4-(diethoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives of this compound depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(diethoxymethyl)benzoate is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the manufacture of fragrances, flavors, and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 4-(diethoxymethyl)benzoate involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 4-(diethoxymethyl)benzoate can be compared with other ester derivatives of benzoic acid, such as:

    Ethyl benzoate: Lacks the diethoxymethyl group, making it less sterically hindered and more reactive in certain reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

    Ethyl 4-methylbenzoate: Contains a methyl group on the benzene ring instead of a diethoxymethyl group, affecting its electronic properties and reactivity.

This compound is unique due to the presence of the diethoxymethyl group, which can provide steric hindrance and influence the compound’s reactivity and interactions in various chemical reactions.

Properties

IUPAC Name

ethyl 4-(diethoxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-4-16-13(15)11-7-9-12(10-8-11)14(17-5-2)18-6-3/h7-10,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSACGQJQSNSDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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